7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE
Description
7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE is a complex organic compound that features a thiazino-purine core structure. This compound is characterized by the presence of a 4-nitrophenylsulfonyl group attached to the methyl group, which is further connected to the thiazino-purine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
11-[(4-nitrophenyl)sulfonylmethyl]-9-thia-1,3,5,7-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4S2/c20-19(21)9-1-3-11(4-2-9)25(22,23)6-10-5-24-14-12-13(15-7-16-14)17-8-18(10)12/h1-4,7-8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAKPTYNHICNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=NC3=C2C(=NC=N3)S1)CS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazino-purine core, followed by the introduction of the 4-nitrophenylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups to the methyl position.
Scientific Research Applications
7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thiazino-purine core may also play a role in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 7-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine
- 7-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine
Uniqueness
The uniqueness of 7,8-DIHYDRO[1,4]THIAZINO[4,3,2-GH]PURIN-7-YLMETHYL (4-NITROPHENYL) SULFONE lies in its specific functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
